molecular formula C25H20O6 B5218102 Methyl 2-[4-oxo-3-(4-phenylphenoxy)chromen-7-yl]oxypropanoate

Methyl 2-[4-oxo-3-(4-phenylphenoxy)chromen-7-yl]oxypropanoate

Cat. No.: B5218102
M. Wt: 416.4 g/mol
InChI Key: DXODOHITLCSPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-oxo-3-(4-phenylphenoxy)chromen-7-yl]oxypropanoate is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-oxo-3-(4-phenylphenoxy)chromen-7-yl]oxypropanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the chromen core, followed by the introduction of the phenylphenoxy group and the esterification to form the final product. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-oxo-3-(4-phenylphenoxy)chromen-7-yl]oxypropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in anhydrous solvents.

    Substitution: Nucleophiles like halides, electrophiles like alkyl halides; often in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Methyl 2-[4-oxo-3-(4-phenylphenoxy)chromen-7-yl]oxypropanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-oxo-3-(4-phenylphenoxy)chromen-7-yl]oxypropanoate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in various biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
  • 4-Methylumbelliferyl acetate
  • 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate

Uniqueness

Methyl 2-[4-oxo-3-(4-phenylphenoxy)chromen-7-yl]oxypropanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylphenoxy group and chromen core make it particularly interesting for research in medicinal chemistry and drug development.

Properties

IUPAC Name

methyl 2-[4-oxo-3-(4-phenylphenoxy)chromen-7-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O6/c1-16(25(27)28-2)30-20-12-13-21-22(14-20)29-15-23(24(21)26)31-19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXODOHITLCSPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.